
Pyridine-4-carbonitrile;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-4-carbonitrile, also known as 4-cyanopyridine, is a heterocyclic organic compound with the molecular formula C6H4N2. It is a derivative of pyridine, where a cyano group is attached to the fourth carbon atom of the pyridine ring. Sulfuric acid, with the molecular formula H2SO4, is a highly corrosive and strong mineral acid. The combination of pyridine-4-carbonitrile and sulfuric acid is of interest in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Pyridine-4-carbonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with sodium cyanide in the presence of a copper catalyst. Another method includes the dehydration of 4-pyridinecarboxamide using phosphorus oxychloride.
Industrial Production Methods
In industrial settings, pyridine-4-carbonitrile is often produced via the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide, at high temperatures.
化学反应分析
Types of Reactions
Pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.
Reduction: It can be reduced to form 4-aminomethylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, such as the reaction with sodium methoxide to form 4-methoxypyridine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid.
Reduction: 4-Aminomethylpyridine.
Substitution: 4-Methoxypyridine.
科学研究应用
Pyridine-4-carbonitrile and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
作用机制
The mechanism of action of pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
Pyridine-3-carbonitrile: Similar structure but with the cyano group attached to the third carbon atom.
Pyridine-2-carbonitrile: Similar structure but with the cyano group attached to the second carbon atom.
4-Methylpyridine: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
Pyridine-4-carbonitrile is unique due to its specific positioning of the cyano group, which influences its reactivity and interaction with other molecules. This unique positioning allows for distinct chemical reactions and applications compared to its isomers and other pyridine derivatives.
属性
CAS 编号 |
64306-19-0 |
|---|---|
分子式 |
C6H6N2O4S |
分子量 |
202.19 g/mol |
IUPAC 名称 |
pyridine-4-carbonitrile;sulfuric acid |
InChI |
InChI=1S/C6H4N2.H2O4S/c7-5-6-1-3-8-4-2-6;1-5(2,3)4/h1-4H;(H2,1,2,3,4) |
InChI 键 |
PNVMUDLLPSGEBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C#N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
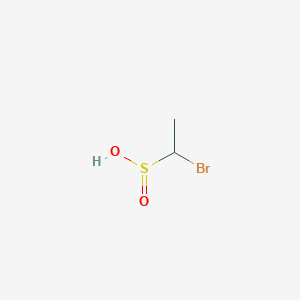
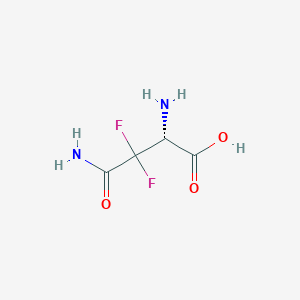
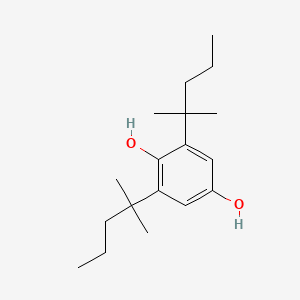


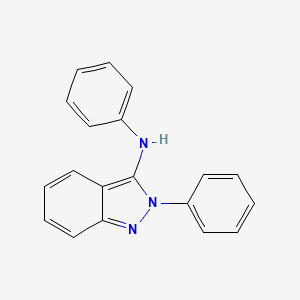
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)

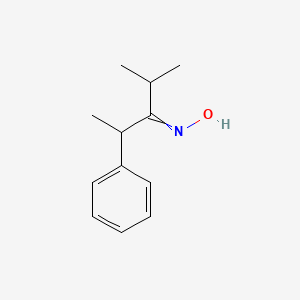
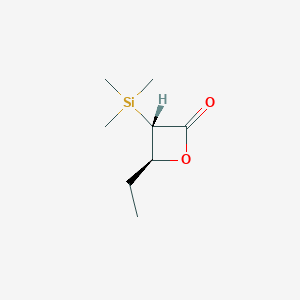

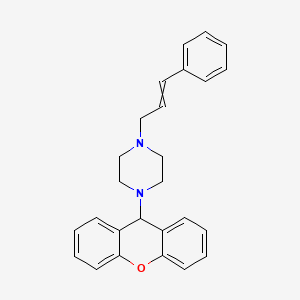
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)
